![molecular formula C20H19NO2 B2748038 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione CAS No. 182870-83-3](/img/structure/B2748038.png)
2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione is a versatile chemical compound with immense potential for scientific research. It is known for its unique structure and properties, making it a valuable compound in various fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione involves several steps, including the formation of the spirocyclic structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of benzyl and homophthaliaid precursors under controlled conditions to form the desired spiro-cyclopentane structure.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex molecules In biology, it serves as a probe for studying biological processesAdditionally, it is used in the industry for the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione can be compared with other similar compounds, such as spirocyclic oxindoles and spiroheterocycles. These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific spiro-cyclopentane structure, which imparts distinct chemical and biological properties .
List of Similar Compounds:- Spirocyclic oxindoles
- Spiroheterocycles
- Spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione
These similar compounds are used in various scientific research applications and provide valuable insights into the structure-activity relationships of spirocyclic compounds .
Properties
IUPAC Name |
2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-18-16-10-4-5-11-17(16)20(12-6-7-13-20)19(23)21(18)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRZALEFWHDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
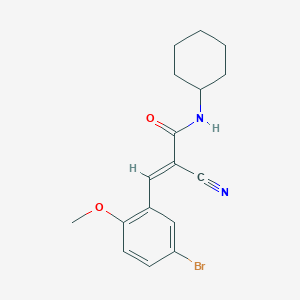
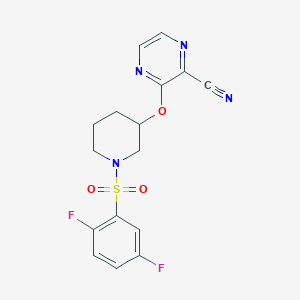
![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

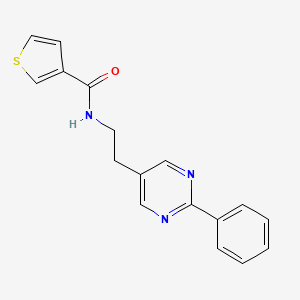
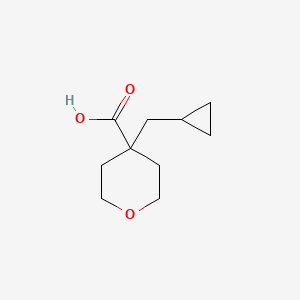
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2747968.png)

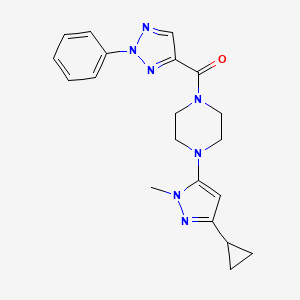
![2-{2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2747973.png)
![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)

